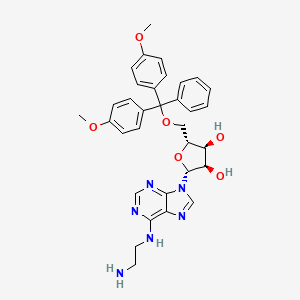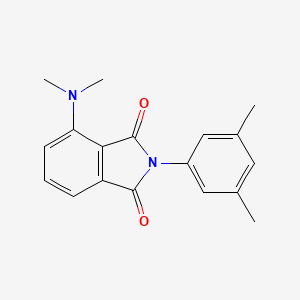
1H-Isoindole-1,3(2H)-dione, 4-(dimethylamino)-2-(3,5-dimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-2-(3,5-dimethylphenyl)isoindoline-1,3-dione is a synthetic organic compound that belongs to the class of isoindoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-(3,5-dimethylphenyl)isoindoline-1,3-dione typically involves the reaction of 3,5-dimethylbenzaldehyde with dimethylamine and phthalic anhydride under acidic or basic conditions. The reaction may proceed through a multi-step process involving the formation of intermediate compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-2-(3,5-dimethylphenyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or acyl groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2-(3,5-dimethylphenyl)isoindoline-1,3-dione would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)-2-phenylisoindoline-1,3-dione: Lacks the 3,5-dimethyl substituents on the phenyl ring.
4-(Dimethylamino)-2-(3,5-dichlorophenyl)isoindoline-1,3-dione: Contains chlorine substituents instead of methyl groups.
4-(Dimethylamino)-2-(3,5-dimethoxyphenyl)isoindoline-1,3-dione: Features methoxy groups instead of methyl groups.
Uniqueness
The presence of the 3,5-dimethyl substituents on the phenyl ring of 4-(Dimethylamino)-2-(3,5-dimethylphenyl)isoindoline-1,3-dione may confer unique chemical properties and biological activities compared to its analogs. These differences can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
651733-73-2 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
4-(dimethylamino)-2-(3,5-dimethylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H18N2O2/c1-11-8-12(2)10-13(9-11)20-17(21)14-6-5-7-15(19(3)4)16(14)18(20)22/h5-10H,1-4H3 |
InChI Key |
YUAUUMVDPMBEIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


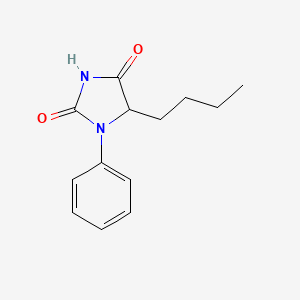
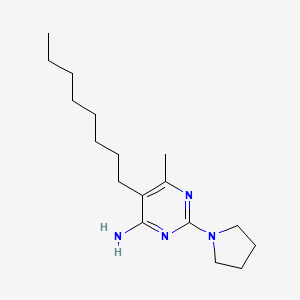
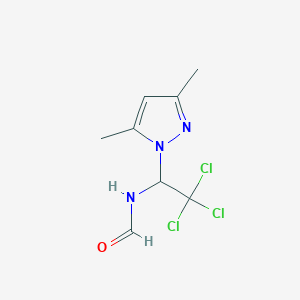
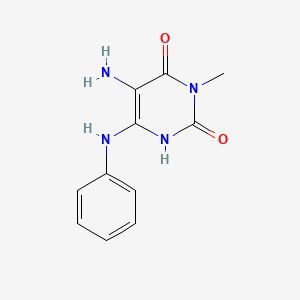
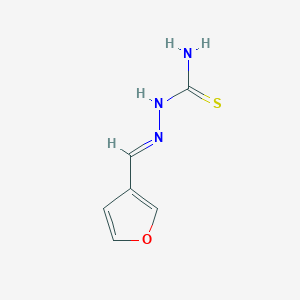
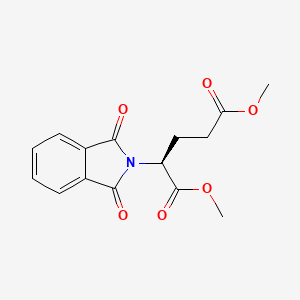
![6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B12908266.png)

![2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol](/img/structure/B12908285.png)
![2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B12908290.png)
![4-Methyl-N~3~-[4-(pyrazin-2-yl)pyrimidin-2-yl]benzene-1,3-diamine](/img/structure/B12908298.png)
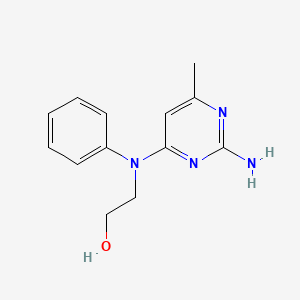
![1-[5,6-Bis(3-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B12908312.png)
